Dermolastin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Dermolastin is produced from yeast, which eliminates the risk associated with blood-borne infectious agents and allows for increased manufacturing . The synthetic route involves the expression of the recombinant protein in yeast cells, followed by purification processes to isolate the active compound . Industrial production methods focus on optimizing the yield and purity of the recombinant protein through controlled fermentation and downstream processing techniques .

Analyse Chemischer Reaktionen

Dermolastin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can restore the native structure of oxidized this compound.

Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and bioavailability of this compound.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and polyethylene glycol for substitution. The major products formed from these reactions are oxidized this compound, reduced this compound, and pegylated this compound.

Wissenschaftliche Forschungsanwendungen

Dermolastin has a wide range of scientific research applications:

Chemistry: Used as a model protein for studying protein-protein interactions and enzyme inhibition.

Biology: Investigated for its role in regulating protease activity and maintaining tissue homeostasis.

Industry: Utilized in the development of therapeutic formulations and drug delivery systems.

Wirkmechanismus

Dermolastin exerts its effects by inhibiting serine proteases, which are enzymes that degrade proteins . By binding to the active site of these proteases, this compound prevents the breakdown of structural proteins in tissues, thereby maintaining tissue integrity and reducing inflammation . The molecular targets of this compound include trypsin, cathepsin G, thrombin, tissue kallikrein, and neutrophil elastase .

Vergleich Mit ähnlichen Verbindungen

Dermolastin is unique compared to other serine protease inhibitors due to its recombinant production method, which eliminates the risk of blood-borne infections . Similar compounds include:

Alpha 1-antitrypsin: A naturally occurring serine protease inhibitor with similar inhibitory properties.

Recombinant alpha 1-antitrypsin: Another recombinant form of alpha 1-antitrypsin produced using different expression systems.

Serpin B1: A serine protease inhibitor with a broader range of inhibitory activity.

This compound’s uniqueness lies in its yeast-based production, which offers advantages in terms of safety and scalability .

Eigenschaften

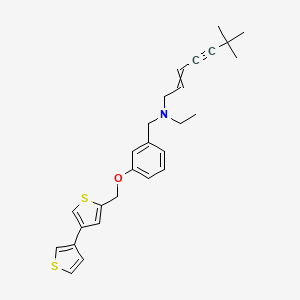

IUPAC Name |

N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRGLCXNEVICOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)

![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)

![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)